Cholesteryl palmitelaidate

Overview

Description

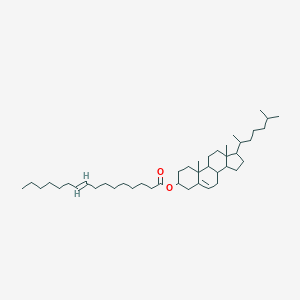

Cholesteryl palmitelaidate is a chemical compound of significant scientific interest. It is an ester formed from cholesterol and palmitelaidic acid. This compound has been extensively studied for its role as a lipid-based material in the development of functional biomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl palmitelaidate can be synthesized through the esterification of cholesterol with palmitelaidic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl palmitelaidate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Cholesteryl palmitelaidate has diverse applications in scientific research, including:

Chemistry: Used as a model compound in studies of lipid behavior and interactions.

Biology: Investigated for its role in cell membrane structure and function.

Medicine: Explored for its potential in drug delivery systems and as a component of biomaterials.

Industry: Utilized in the development of functional materials, such as liquid crystals and emulsifiers

Mechanism of Action

Cholesteryl palmitelaidate exerts its effects through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability. This integration affects various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .

Comparison with Similar Compounds

Similar Compounds

- Cholesteryl oleate

- Cholesteryl linoleate

- Cholesteryl stearate

- Cholesteryl erucate

Uniqueness

Cholesteryl palmitelaidate is unique due to its specific fatty acid component, palmitelaidic acid. This imparts distinct physical and chemical properties compared to other cholesteryl esters. For example, this compound has a different melting point and solubility profile, which can influence its behavior in biological and industrial applications .

Biological Activity

Cholesteryl palmitelaidate, also known as cholesteryl 9-hexadecenoate, is a cholesteryl ester formed from cholesterol and palmitelaidic acid. This compound has garnered interest due to its implications in lipid metabolism and potential health effects. This article delves into the biological activity of this compound, highlighting its biochemical roles, metabolic pathways, and relevant research findings.

Overview of this compound

This compound is a significant component of plasma cholesteryl esters, which are crucial for lipid transport and metabolism. Cholesteryl esters constitute about two-thirds of the cholesterol found in plasma, playing a vital role in cellular functions and signaling pathways. The accumulation of these esters in arterial walls is associated with atherosclerosis, a condition characterized by chronic inflammation and lipid deposition in arteries .

Metabolic Pathways

This compound is synthesized through the action of lecithin-cholesterol acyltransferase (LCAT), which catalyzes the formation of cholesteryl esters from free cholesterol and fatty acids. Once formed, these esters are transported via lipoproteins such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) to various tissues. Notably, this compound constitutes approximately 20% of the total lipoidal pregnenolone in follicular fluid, indicating its relevance in steroidogenesis .

Biological Activity and Health Implications

The biological activity of this compound is closely linked to its role in lipid metabolism and cardiovascular health. Research indicates that fatty acid composition, including the presence of trans fats like palmitelaidic acid, can influence cholesterol metabolism significantly.

Case Studies and Research Findings

- Cholesterol Biosynthesis : A study demonstrated that trans fatty acids such as elaidate can stimulate the expression of genes involved in cholesterol biosynthesis through the activation of sterol regulatory element-binding protein 2 (SREBP2). This pathway may be similarly influenced by this compound due to its structural similarities with other fatty acids .

- Atherosclerosis : The accumulation of cholesteryl esters, including this compound, in arterial walls contributes to the development of atherosclerosis. The inflammatory response triggered by lipid deposition is a critical factor in this process .

- Metabolomic Profiling : Recent metabolomic studies have highlighted the significance of various fatty acids in metabolic disorders such as obesity and insulin resistance. The profile of cholesteryl esters, including this compound, was found to correlate with markers of inflammation and metabolic dysregulation .

Data Table: Comparative Analysis of Cholesteryl Esters

| Cholesteryl Ester | Source | Biological Role | Health Implications |

|---|---|---|---|

| This compound | Plasma Cholesterol | Lipid transport, cellular signaling | Atherosclerosis risk |

| Cholesteryl Oleate | Olive Oil | Anti-inflammatory properties | Cardioprotective effects |

| Cholesteryl Stearate | Animal Fats | Energy storage | Potentially pro-inflammatory |

Properties

CAS No. |

102679-72-1 |

|---|---|

Molecular Formula |

C43H74O2 |

Molecular Weight |

623.0 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |

InChI Key |

HODJWNWCVNUPAQ-ZCORLQAUSA-N |

SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyms |

cholesteryl 9-hexadecenoate cholesteryl 9-palmitelaidate cholesteryl 9-palmitoleate cholesteryl cis-9-hexadecenoate cholesteryl trans-9-hexadecenoate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the conformation of the fatty acid chain in cholesteryl palmitelaidate crystals affect its packing and thermal properties?

A: The conformation of the fatty acid chain significantly influences the packing density and flexibility within the crystal lattice. In form II and molecule A of form I, the extended conformation leads to looser packing of the chains, allowing for greater thermal motion. This is evident in the higher mean square amplitudes of thermal vibration observed for the carbon atoms in these chains []. Conversely, the bent conformation of the fatty acid chain in molecule B of form I results in a more compact packing arrangement, particularly in the proximal region surrounded by rigid cholesteryl groups. This closer packing restricts the thermal motion of the carbon atoms in this region, leading to lower mean square amplitudes of vibration [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.